molecular formula C19H11BrN2O3 B5551453 5-bromo-N-naphthalen-1-yl-2,3-dioxoindole-1-carboxamide

5-bromo-N-naphthalen-1-yl-2,3-dioxoindole-1-carboxamide

Cat. No.: B5551453
M. Wt: 395.2 g/mol
InChI Key: HSFNSLIAYHUFSF-UHFFFAOYSA-N
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Description

5-bromo-N-naphthalen-1-yl-2,3-dioxoindole-1-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-naphthalen-1-yl-2,3-dioxoindole-1-carboxamide typically involves the bromination of an indole precursor followed by the introduction of the naphthalen-1-yl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-naphthalen-1-yl-2,3-dioxoindole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-N-naphthalen-1-yl-2,3-dioxoindole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-naphthalen-1-yl-2,3-dioxoindole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    5-bromoindole-2,3-dione: A simpler indole derivative with similar reactivity.

    N-naphthalen-1-ylindole-2,3-dione: Another indole derivative with a naphthalen-1-yl group.

Uniqueness

5-bromo-N-naphthalen-1-yl-2,3-dioxoindole-1-carboxamide is unique due to the presence of both the bromine atom and the naphthalen-1-yl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific applications .

Properties

IUPAC Name

5-bromo-N-naphthalen-1-yl-2,3-dioxoindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrN2O3/c20-12-8-9-16-14(10-12)17(23)18(24)22(16)19(25)21-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFNSLIAYHUFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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